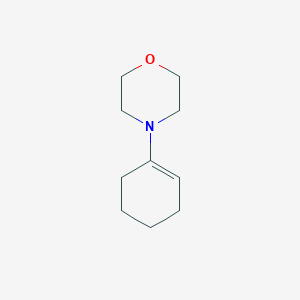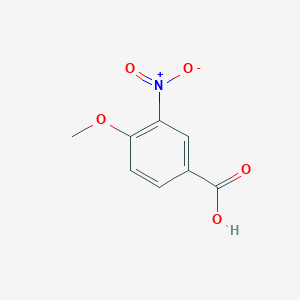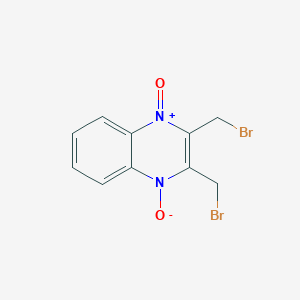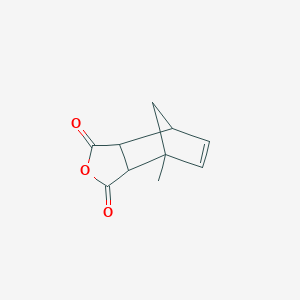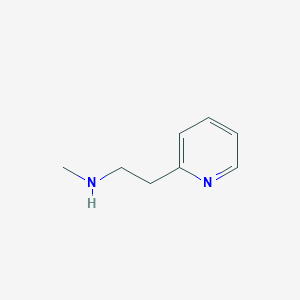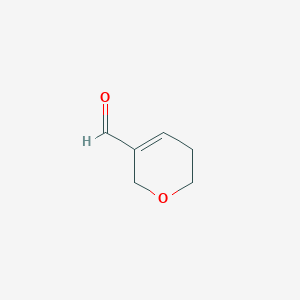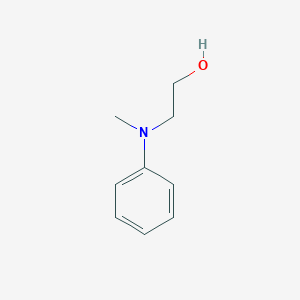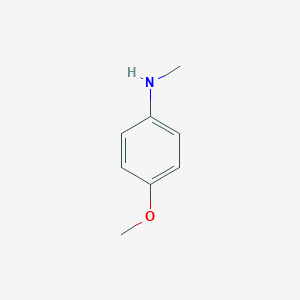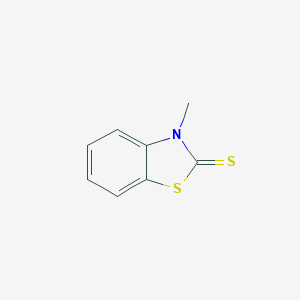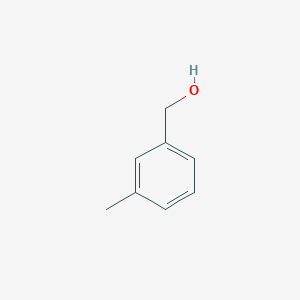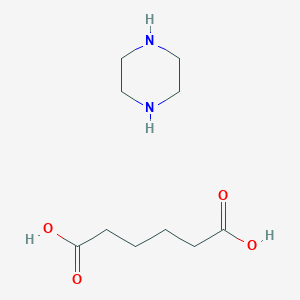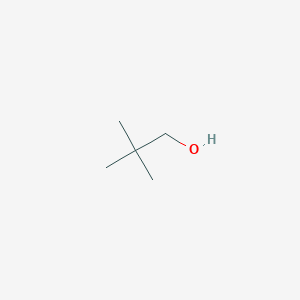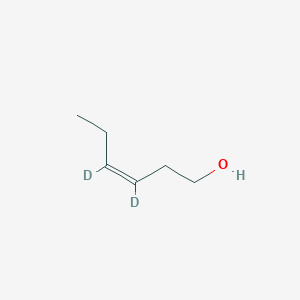
cis-3-Hexen-1-ol-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Hexen-1-ol-D2: is an organic compound characterized by the presence of deuterium atoms at the 3rd and 4th positions of the hex-3-en-1-ol molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be used to study reaction mechanisms, metabolic pathways, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexen-1-ol-D2 typically involves the selective deuteration of hex-3-en-1-ol. One common method is the catalytic hydrogenation of hex-3-en-1-ol in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-3-Hexen-1-ol-D2 can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form deuterated alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various deuterated derivatives. Common reagents include halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Deuterated aldehydes or carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides or other derivatives.
Applications De Recherche Scientifique
Chemistry:
Isotopic Labeling: cis-3-Hexen-1-ol-D2 is used as an isotopic label in studying reaction mechanisms and kinetics. The presence of deuterium allows for the tracking of molecular transformations using techniques such as NMR spectroscopy.
Biology:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems. This helps in understanding metabolic pathways and enzyme mechanisms.
Medicine:
Drug Development: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs. This compound can be used as a model compound in such studies.
Industry:
Material Science: The compound is used in the development of deuterated materials with unique properties, such as enhanced stability and altered physical characteristics.
Mécanisme D'action
The mechanism by which cis-3-Hexen-1-ol-D2 exerts its effects is primarily through its isotopic labeling. Deuterium atoms have a greater mass than hydrogen atoms, leading to differences in bond strength and reaction kinetics. This can affect the rate of chemical reactions and the stability of intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparaison Avec Des Composés Similaires
cis-3-Hexen-1-ol-D2: Unique due to the specific placement of deuterium atoms.
Hex-3-en-1-ol: The non-deuterated analog, used as a reference compound in studies.
(E)-3,4-Dideuteriohex-3-en-1-ol: The geometric isomer with deuterium atoms in the trans configuration.
Uniqueness: The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. The placement of deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications.
Propriétés
IUPAC Name |
(Z)-3,4-dideuteriohex-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLHIIWVXFIJGU-KKLCAENNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCO)/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
